![molecular formula C27H27N5O4S B2747258 4-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 476450-37-0](/img/structure/B2747258.png)
4-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains methoxy groups (-OCH3) and a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene rings would provide a planar, aromatic component, the amide group could participate in hydrogen bonding, and the methoxy groups would add electron-donating effects .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides can undergo a variety of reactions. They can act as ligands in coordination chemistry, participate in various organic reactions, and can be converted into other functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzene and triazole rings could contribute to its stability and the amide group could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activities
Compounds incorporating 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which were found to possess good or moderate activities against various microorganisms. This suggests that compounds with a 1,2,4-triazole core might be explored for potential antimicrobial applications, indicating a research interest in developing new antimicrobial agents with enhanced efficacy and spectrum of activity (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007).
Synthetic Methodologies and Chemical Transformations
Research on the synthesis and characterization of compounds with triazole and benzamide functionalities often contributes to the development of novel synthetic methodologies and a deeper understanding of chemical transformations. For example, studies on triazolines and their reactivity towards different synthetic routes can offer valuable insights into the synthesis of complex molecules, potentially leading to new chemical entities with significant biological or physical properties. Benati et al. (1991) explored the thermal reactivity of tricyclic 4,5-diacyltriazolines, providing a foundation for understanding the synthesis and decomposition pathways of similar compounds (L. Benati, P. Montevecchi, & P. Spagnolo, 1991).
Structure-Activity Relationships (SAR)
The exploration of structure-activity relationships (SAR) in compounds with specific functional groups is a critical aspect of medicinal chemistry and drug design. Research into compounds containing indazole arylsulfonamides, for example, has led to the identification of potent CCR4 antagonists, showcasing the importance of specific substituents and functional groups in modulating biological activity. Such studies can inform the design and optimization of new compounds with improved therapeutic profiles (P. Procopiou et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4S/c1-18-8-12-20(13-9-18)29-25(33)17-37-27-31-30-24(32(27)22-6-4-5-7-23(22)36-3)16-28-26(34)19-10-14-21(35-2)15-11-19/h4-15H,16-17H2,1-3H3,(H,28,34)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWQZZFKSMSLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
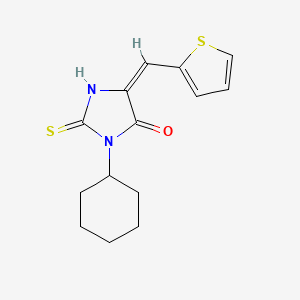

![3-[(2-Methoxyethanesulfonyl)methyl]aniline](/img/structure/B2747177.png)
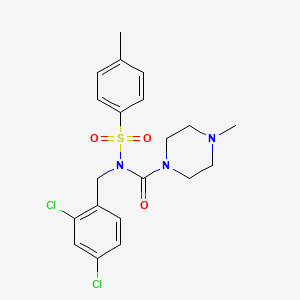
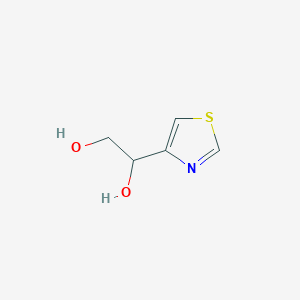
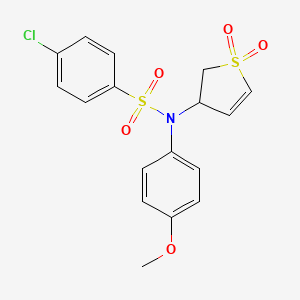
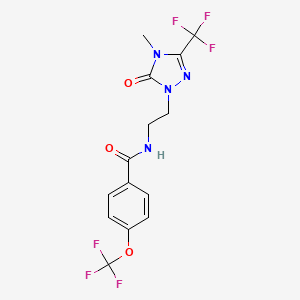
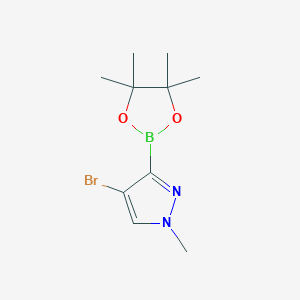
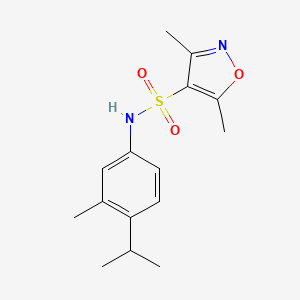
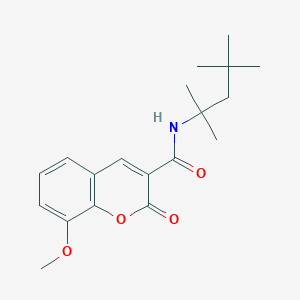
![2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2747189.png)
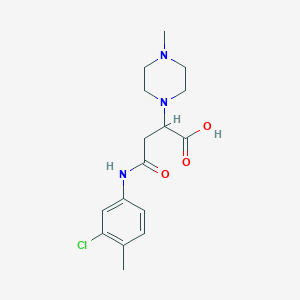

![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2747198.png)
